Carbanolate
Overview
Description
Carbanolate, also known as 6-chloro-3,4-xylyl methylcarbamate or 2-chloro-4,5-dimethylphenyl methylcarbamate, is a chemical compound . It is used for laboratory purposes .
Molecular Structure Analysis
This compound is a carbonate compound. Carbonate is a polyatomic anion with the formula CO2−3 and has a trigonal planar molecular structure which consists of a carbon atom surrounded by three oxygen atoms .
Chemical Reactions Analysis
Carbonates react with acids to produce carbon dioxide, water, and a salt. For example, a general reaction with hydrochloric acid (HCl) would be: M2CO3 + 2HCl → 2MCl + H2O + CO2, where M represents a metal .
Scientific Research Applications
Folate Status and Carcinogenesis
Folate status plays a crucial role in carcinogenesis, especially in colorectal cancer. Folate, central to DNA methylation and nucleotide synthesis, influences DNA stability. Depletion of folate can alter DNA methylation and decrease DNA stability, potentially leading to carcinogenesis. A common polymorphism in the methylenetetrahydrofolate reductase (MTHFR) gene affects the risk of colon cancer depending on folate status, suggesting an imbalance between biological methylation and nucleotide synthesis might be responsible for folate-related carcinogenesis (Choi & Mason, 2002).
Carbanion Rearrangements and Collision-Induced Dissociations
The study of carbanions, including enolate ions derived from ketones, provides insights into chemical reactions essential for various scientific applications. For example, the reaction of HO– with MeCOCHEt2 produces two enolate ions, demonstrating the intricate processes involved in carbanion chemistry (Bowie, Stringer, & Currie, 1986).
Methodology for Determining Carbamate Pesticides
Carbanolate has been studied in the context of determining carbamate pesticide residues. A method involving 2,4-dinitrophenyl ether for determining residues, including this compound, in various food products was developed. This method's adoption highlights the importance of this compound in analytical chemistry for food safety (Holden, 1975).
Folate and Colorectal Cancer Risk
Folate's effect on colorectal cancer risk is linked to DNA methylation, integrity, and repair. Folate supplementation can enhance or reduce cancer risk, depending on the level of intake. This understanding aids in developing public health initiatives and cancer prevention strategies (Choi & Mason, 2000).
Reactivity of Carbanions with Nitroso Group
The reactivity of carbanions with the nitroso group provides valuable insights into their basicity and reactivity. This research contributes to understanding carbanions' behavior in chemical reactions, which is essential in various scientific fields (Leis, Peña, & Ríos, 1993).
Intermolecular Oxidative Cross-Coupling of Enolates
The study of selective intermolecular oxidative cross-coupling of enolates, involving carbanion equivalents, shows potential for synthesizing unsymmetrical 1,4-diones. This research advances understanding in organic synthesis and pharmaceutical chemistry (Amaya et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Carbanolate, a carbamate insecticide, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning it can suppress the action of acetylcholine esterase, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to act on the postsynaptic membrane, causing continuous, uncontrolled nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to an overstimulation of the nerves and muscles due to the accumulation of acetylcholine .
Pharmacokinetics
Like other carbamate insecticides, it is expected to have a moderate aqueous solubility . It is also likely to bioaccumulate, indicating that it may persist in the body for a significant period after exposure .
Result of Action
The primary result of this compound’s action is neurotoxicity . By inhibiting AChE and disrupting the cholinergic pathway, this compound can cause a range of symptoms, including muscle weakness, blurred vision, headache, nausea, abdominal cramps, and in severe cases, respiratory failure .
Properties
IUPAC Name |
(2-chloro-4,5-dimethylphenyl) N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-8(11)9(5-7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTXZGIQTYDABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041754 | |
Record name | Carbanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | Carbanolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4214 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN WATER, SOLUBILITY: ACETONE 25%, BENZENE 14%, TOLUENE 10%, XYLENE 6.7%, KEROSENE LESS THAN 2% | |
Record name | CARBANOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000922 [mmHg] | |
Record name | Carbanolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4214 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CRYSTALLINE SOLID | |
CAS No. |
671-04-5, 68989-02-6 | |
Record name | Carbanolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=671-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbanolate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkyl(C12-16)dimethyldichlorobenzylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068989026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quaternary ammonium compounds, C12-16-alkyl[(dichlorophenyl)methyl]dimethyl, chlorides | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBANOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M05Z0Q9XTF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CARBANOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
130-133 °C, MP: 122.5-124.5 °C /TECHNICAL PRODUCT/ | |
Record name | CARBANOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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